(2E)-4,4,4-trifluorobut-2-enenitrile
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Overview
Description
(2E)-4,4,4-trifluorobut-2-enenitrile is an organic compound characterized by the presence of a trifluoromethyl group and a nitrile group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4,4-trifluorobut-2-enenitrile typically involves the reaction of 4,4,4-trifluorobut-2-en-1-ol with a suitable dehydrating agent to form the nitrile group. Common dehydrating agents include phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
On an industrial scale, this compound can be produced through a continuous flow process where the starting materials are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts such as Lewis acids can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-4,4,4-trifluorobut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted amines, carboxylic acids, and other functionalized derivatives.
Scientific Research Applications
(2E)-4,4,4-trifluorobut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2E)-4,4,4-trifluorobut-2-enenitrile exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the trifluoromethyl group acts as an electron-withdrawing group, stabilizing the transition state and facilitating the reaction. The nitrile group can also participate in coordination chemistry, forming complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
4,4,4-trifluorobut-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4,4,4-trifluorobut-2-en-1-ol: Contains a hydroxyl group instead of a nitrile group.
4,4,4-trifluorobut-2-en-1-amine: Contains an amine group instead of a nitrile group.
Uniqueness
(2E)-4,4,4-trifluorobut-2-enenitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group, which impart distinct chemical properties such as high electronegativity and reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
84476-96-0 |
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Molecular Formula |
C4H2F3N |
Molecular Weight |
121.1 |
Purity |
95 |
Origin of Product |
United States |
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